molecular formula C7H5NaO3 B7946756 sodium;3-hydroxybenzoate

sodium;3-hydroxybenzoate

Cat. No.: B7946756
M. Wt: 160.10 g/mol
InChI Key: UZLYOWSQVRAOBL-UHFFFAOYSA-M
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Description

4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene . This compound consists of a benzene ring attached to a boron-containing heterocycle, which contains two oxygen atoms and four methyl groups. It is commonly used in organic synthesis as a building block for the construction of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene typically involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Various substituted benzene derivatives.

    Coupling Reactions: Biaryl compounds.

    Oxidation and Reduction: Boronic acids and alcohols.

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene involves its ability to form stable complexes with various substrates. The boron atom in the heterocycle acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions, including coupling and substitution reactions .

Comparison with Similar Compounds

Uniqueness:

This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

sodium;3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLYOWSQVRAOBL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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